molecular formula C13H13NO4 B14142448 4-Methoxy-4-methyl-1-(4-nitrophenyl)pent-2-yn-1-one CAS No. 89154-38-1

4-Methoxy-4-methyl-1-(4-nitrophenyl)pent-2-yn-1-one

Cat. No.: B14142448
CAS No.: 89154-38-1
M. Wt: 247.25 g/mol
InChI Key: RECVTUIJYZEVJF-UHFFFAOYSA-N
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Description

4-Methoxy-4-methyl-1-(4-nitrophenyl)pent-2-yn-1-one is an organic compound with a complex structure that includes a methoxy group, a methyl group, a nitrophenyl group, and a pent-2-yn-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-methyl-1-(4-nitrophenyl)pent-2-yn-1-one typically involves multi-step organic reactionsThe final step often involves the formation of the pent-2-yn-1-one backbone through alkyne formation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-methyl-1-(4-nitrophenyl)pent-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxides .

Scientific Research Applications

4-Methoxy-4-methyl-1-(4-nitrophenyl)pent-2-yn-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-methyl-1-(4-nitrophenyl)pent-2-yn-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the methoxy and methyl groups influence the compound’s reactivity and binding affinity. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-4-methyl-2-pentanone: Shares the methoxy and methyl groups but lacks the nitrophenyl group.

    4-Nitrophenylacetylene: Contains the nitrophenyl group and an alkyne but lacks the methoxy and methyl groups.

    4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: Similar backbone structure but different functional groups.

Uniqueness

4-Methoxy-4-methyl-1-(4-nitrophenyl)pent-2-yn-1-one is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

89154-38-1

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

4-methoxy-4-methyl-1-(4-nitrophenyl)pent-2-yn-1-one

InChI

InChI=1S/C13H13NO4/c1-13(2,18-3)9-8-12(15)10-4-6-11(7-5-10)14(16)17/h4-7H,1-3H3

InChI Key

RECVTUIJYZEVJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC

Origin of Product

United States

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